
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a 2-bromo-5-fluorobenzyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 2-bromo-5-fluorobenzyl group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with the 2-bromo-5-fluorobenzyl group, often using a nucleophilic substitution reaction.
Attachment of the methanol moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromo and fluoro substituents can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving cyclopropyl-containing compounds.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(2-Chloro-5-fluorobenzyl)cyclopropyl)methanol
- (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanol
- (1-(2-Bromo-5-chlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol is unique due to the specific combination of the bromo and fluoro substituents, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C11H12BrFO |
|---|---|
Poids moléculaire |
259.11 g/mol |
Nom IUPAC |
[1-[(2-bromo-5-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-10-2-1-9(13)5-8(10)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
Clé InChI |
VZFSORZLXJVYRM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=CC(=C2)F)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


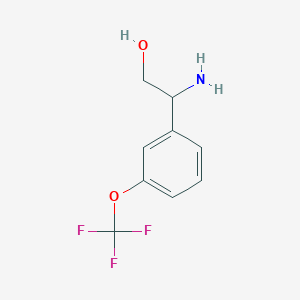
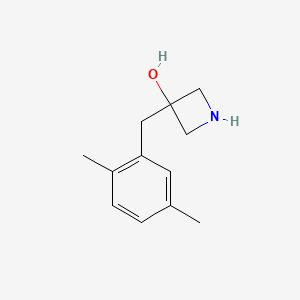
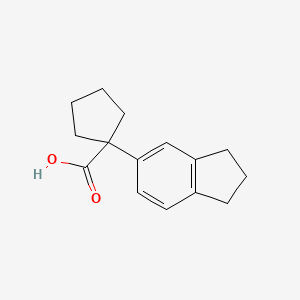
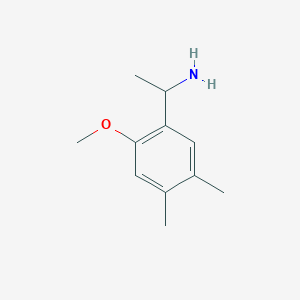
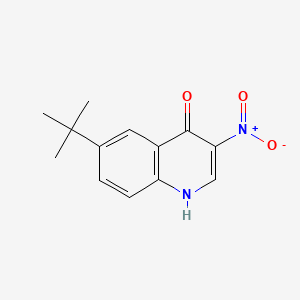
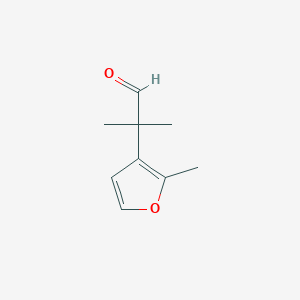

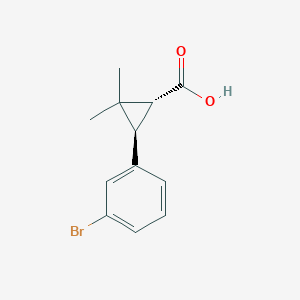
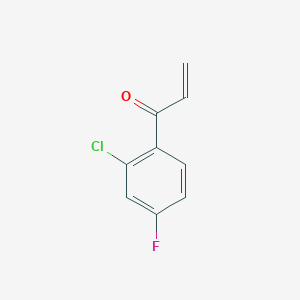
![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
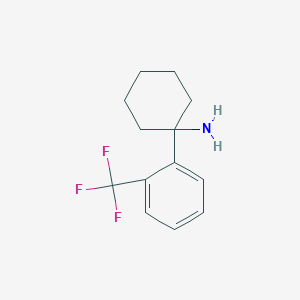
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)

